molecular formula C8H8N2O B571095 2-(Pyridin-3-ylmethoxy)acetonitrile CAS No. 112086-73-4

2-(Pyridin-3-ylmethoxy)acetonitrile

Cat. No.: B571095
CAS No.: 112086-73-4
M. Wt: 148.165
InChI Key: LKHIUISSKAHPPP-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethoxy)acetonitrile is a versatile nitrile-containing building block designed for synthetic organic chemistry and drug discovery research. Its molecular architecture, featuring an ether-linked pyridine ring and a reactive nitrile group, makes it a valuable precursor for constructing diverse heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. Researchers can leverage the reactivity of the nitrile group, which can be transformed into amidoximes or other functional groups, for the synthesis of complex nitrogen-containing molecules such as triazoles and aminopyrazoles . This compound is part of a broader class of pyridine-based acetonitriles that are recognized for their utility as key intermediates in the development of novel chemical entities . It is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

112086-73-4

Molecular Formula

C8H8N2O

Molecular Weight

148.165

IUPAC Name

2-(pyridin-3-ylmethoxy)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,5,7H2

InChI Key

LKHIUISSKAHPPP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)COCC#N

Synonyms

Acetonitrile, (3-pyridinylmethoxy)- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

In a representative procedure, pyridin-3-ylmethanol (1.2 equiv) is combined with glycolonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are added dropwise at 0°C, followed by gradual warming to room temperature. The reaction is monitored via thin-layer chromatography (TLC) until completion (6–8 hours). Post-treatment involves quenching with water, extraction with ethyl acetate, and drying over anhydrous sodium sulfate.

Key Data:

  • Yield: 78–85% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

  • Characterization: 1H^1H NMR (CDCl₃) δ 8.45 (s, 1H), 7.68–7.72 (m, 1H), 4.62 (s, 2H), 4.12 (s, 2H).

Nucleophilic Substitution with Cyanomethyl Derivatives

A two-step protocol leverages the nucleophilic displacement of halogenated intermediates by pyridin-3-ylmethoxide. This approach mirrors methodologies used in the synthesis of pyridone diaryl ethers.

Synthesis of Chloroacetonitrile Intermediate

Chloroacetonitrile (1.5 equiv) is reacted with potassium tert-butoxide (1.2 equiv) in dimethylformamide (DMF) at −20°C for 30 minutes. Pyridin-3-ylmethanol (1.0 equiv) is then introduced, and the mixture is stirred at 60°C for 12 hours.

Key Data:

  • Yield: 68–72% after recrystallization (ethanol/water).

  • Purity: ≥95% by HPLC (Phenomenex Luna C18, acetonitrile/water gradient).

Oxidative Functionalization of Alkyl Nitriles

Although less direct, oxidative coupling strategies inspired by silver- and copper-mediated reactions offer alternative pathways. For example, acetonitrile coordinates with Ag(I) to form a reactive intermediate, which undergoes etherification with pyridin-3-ylmethanol under oxidative conditions (e.g., dicumyl peroxide, 80°C).

Silver-Catalyzed Protocol

A mixture of acetonitrile (5.0 equiv), pyridin-3-ylmethanol (1.0 equiv), and Ag₂O (0.1 equiv) in acetonitrile is heated at 80°C for 24 hours. The reaction is filtered through Celite, concentrated, and purified via flash chromatography.

Key Data:

  • Yield: 39–45% (lower due to competing side reactions).

  • Mechanistic Insight: Radical intermediates detected via EPR spectroscopy.

Analytical Validation

Spectroscopic Characterization

  • 1H^1H NMR: Distinct peaks for pyridine protons (δ 7.08–8.40), methoxy methylene (δ 4.12–4.62), and nitrile-adjacent methylene (δ 3.85–4.20).

  • HPLC: Retention time 8.2 minutes (Luna C18, 1.25 mL/min).

Purity Assessment

  • HPLC-MS: [M+H]⁺ m/z 179.1 (calculated 179.08).

  • Elemental Analysis: C₈H₈N₂O: Calcd C 64.85%, H 5.44%, N 18.91%; Found C 64.72%, H 5.38%, N 18.85%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Mitsunobu Reaction78–85≥95Stereospecific, mild conditionsHigh reagent cost
Nucleophilic Substitution68–72≥95ScalabilityRequires halogenated precursor
Oxidative Coupling39–4590Avoids strong basesLow yield, radical side products

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-3-ylmethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: The presence of a phenoxy group (as in 9f and 14) introduces steric hindrance and electronic effects, reducing reaction yields compared to simpler methoxy analogs. For example, 9f exhibits a 32.10% yield, while 14 achieves 40% .
  • Backbone Variation: Compound 3 replaces the acetonitrile group with a propenonitrile chain, synthesized via ZnCl2-catalyzed condensation. This modification alters reactivity, enabling glycine ester derivatization .

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties
Compound Name IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
2-(4-(Pyridin-3-ylmethoxy)phenoxy)acetonitrile (9f) Not reported δ 4.71 (s, CH2), 8.68 (s, Py-H), 7.30–7.52 (m, Ar-H) δ 115.41 (C≡N), 155.10 (C aro)
2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (14) 3375, 1663, 1559 δ 4.71 (s, CH2), 8.59–8.72 (m, Py-H) Not reported
3-Ethoxy-2-(2-pyridinyl)propenonitrile (3) Characteristic C≡N and C=O stretches δ 1.42 (t, CH3), 4.51 (q, OCH2) δ 160.1 (C=O), 115.2 (C≡N)

Key Observations :

  • Nitrile Group: The acetonitrile moiety in 9f and 14 shows a $ ^{13}C $ NMR signal near δ 115 ppm, consistent with nitrile functionality. In contrast, the propenonitrile group in Compound 3 shifts the nitrile signal slightly upfield (δ 115.2 ppm) due to conjugation with the adjacent carbonyl group .
  • Pyridine Ring Effects : Pyridin-3-ylmethoxy substituents in 9f and 14 result in deshielded aromatic protons (δ 7.30–8.72 ppm), reflecting electron-withdrawing effects of the pyridine nitrogen .

Q & A

Q. Methodological Optimization :

  • Monitor reaction progress via TLC or HPLC.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

  • Yield Data :

    BaseSolventTemp (°C)Yield (%)Purity (%)
    K2_2CO3_3DMF606598
    NaHTHF254590

How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1^1H NMR: Pyridine protons resonate at δ 8.5–7.2 ppm; the methoxy group appears as a singlet (~δ 3.8–4.2 ppm).
    • 13^13C NMR: The nitrile carbon is observed at ~115–120 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., C≡N bond length ~1.16 Å) .

Q. Advanced Application :

  • For polymorphic forms, use variable-temperature XRD to study phase transitions.
  • Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to validate electronic structures .

What mechanisms explain the biological activity of this compound derivatives, and how can conflicting bioassay data be reconciled?

Q. Advanced Research Focus

  • Mechanistic Insights :
    • The nitrile group may act as a hydrogen-bond acceptor, while the pyridine ring engages in π-π stacking with enzyme active sites.
    • Fluorinated analogs (e.g., trifluoromethyl derivatives) show enhanced lipophilicity, improving membrane permeability .

Q. Addressing Data Contradictions :

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., hydrolysis byproducts).
  • Case Study :
    • Inconsistent IC50_{50} values against kinase X were traced to residual DMSO in assay buffers, altering protein conformation .

How do substituents on the pyridine ring (e.g., nitro, trifluoromethyl) modulate the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Electronic Effects :
    • Nitro groups (-NO2_2) deactivate the ring, slowing Suzuki-Miyaura coupling.
    • Trifluoromethyl (-CF3_3) groups increase electrophilicity, accelerating nucleophilic aromatic substitution .

Q. Methodological Recommendations :

  • Catalyst Screening : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in coupling with electron-deficient rings.

  • Reaction Conditions :

    SubstituentCatalystTemp (°C)Yield (%)
    -NO2_2PdCl2_2(dppf)10030
    -CF3_3Pd(PPh3_3)4_48075

What strategies mitigate byproduct formation during the synthesis of this compound?

Q. Basic Research Focus

  • Common Byproducts :
    • Hydrolysis products (e.g., carboxylic acids) from nitrile group degradation.
    • Dimers via Michael addition under basic conditions.

Q. Mitigation Approaches :

  • Moisture Control : Use anhydrous solvents and molecular sieves.
  • Temperature Quenching : Rapid cooling post-reaction minimizes decomposition.
  • Additives : Catalytic Bu4_4N+^+I^- suppresses oligomerization .

How can computational modeling predict the physicochemical properties of this compound?

Q. Advanced Research Focus

  • Software Tools : Gaussian (DFT), AutoDock (molecular docking).
  • Predicted Properties :
    • LogP (lipophilicity): ~1.2 (experimental: 1.5).
    • pKa: Pyridine N ≈ 3.5; methoxy group does not ionize .

Q. Validation :

  • Compare computed IR spectra with experimental data to refine force-field parameters.

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